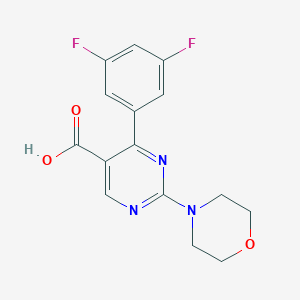

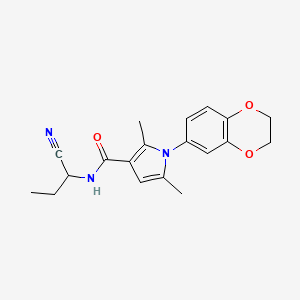

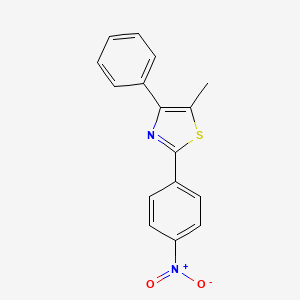

1,3-dimethyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-dimethyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "DMAP" and is a pyrazole derivative that has a wide range of biochemical and physiological effects. Additionally, we will list as many future directions as possible for the research of DMAP.

作用機序

The mechanism of action of DMAP is not fully understood. However, it is believed to act by inhibiting the activity of HDACs, which leads to the activation of genes that are involved in the regulation of cell growth and differentiation. DMAP has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor that is involved in the regulation of immune responses.

Biochemical and Physiological Effects:

DMAP has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. DMAP has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines (proteins that are involved in the regulation of immune responses). Additionally, DMAP has been shown to have antiviral effects by inhibiting the replication of viruses.

実験室実験の利点と制限

The advantages of using DMAP in lab experiments include its wide range of biological activities and its ability to inhibit the activity of HDACs and NF-κB. However, there are also limitations to using DMAP in lab experiments. One limitation is that it can be toxic to cells at high concentrations. Additionally, DMAP has poor solubility in water, which can make it difficult to use in certain experiments.

将来の方向性

There are many future directions for the research of DMAP. One direction is to further investigate its mechanism of action and how it interacts with HDACs and NF-κB. Another direction is to explore its potential applications in the treatment of cancer and viral infections. Additionally, there is potential for the development of new drugs based on the structure of DMAP. Overall, the research of DMAP has the potential to lead to new treatments for a wide range of diseases and conditions.

合成法

The synthesis method of DMAP involves the reaction of 2-amino-6-methylpyridine with 1,3-dimethylpyrazole-5-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is then purified by column chromatography to obtain pure DMAP.

科学的研究の応用

DMAP has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. DMAP has also been shown to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs), which are involved in the regulation of gene expression.

特性

IUPAC Name |

2,5-dimethyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8-5-4-6-11(13-8)14-12(17)10-7-9(2)15-16(10)3/h4-7H,1-3H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMIEQJXYZVMFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC(=NN2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,2-di(furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2911961.png)

methanone](/img/structure/B2911965.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid](/img/structure/B2911971.png)